molecular formula C17H15NO3 B2664237 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one CAS No. 1022886-26-5

3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one

Cat. No.: B2664237
CAS No.: 1022886-26-5
M. Wt: 281.311
InChI Key: VDJSBWQHTJMGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one is an organic compound with a unique structure that includes an indene core substituted with an amino group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate indene derivative under basic conditions. A common method includes the use of sodium hydroxide in ethanol to facilitate the condensation reaction, followed by cyclization to form the indene core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the indene core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-amino-2-phenyl-1H-inden-1-one
  • 3-amino-2-(4-methoxyphenyl)-1H-inden-1-one
  • 3-amino-2-(2,4-dimethoxyphenyl)-1H-inden-1-one

Comparison: Compared to its analogs, 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one is unique due to the presence of two methoxy groups on the phenyl ring. This substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-amino-2-(3,4-dimethoxyphenyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-13-8-7-10(9-14(13)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJSBWQHTJMGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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